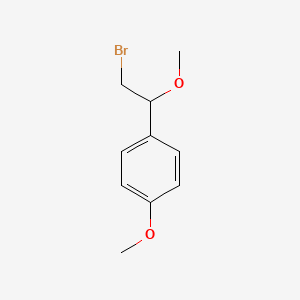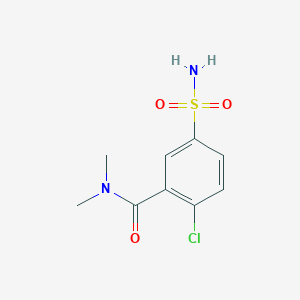
Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, an ester group, and an aromatic ring with an isopropyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate starting material, which is often a substituted benzene derivative.
Amination: The introduction of the amino group is achieved through a nucleophilic substitution reaction. This can be done using reagents such as ammonia or amines under suitable conditions.
Esterification: The ester group is introduced by reacting the intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in reactors under controlled conditions to ensure high yield and purity.
Catalysis: Catalysts are often used to enhance the reaction rates and selectivity.
Separation and Purification: Advanced separation techniques such as distillation, crystallization, and filtration are employed to isolate and purify the final product.
化学反応の分析
Types of Reactions
Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amino esters.
科学的研究の応用
Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
Methyl 2-(4-isopropylphenyl)propanoate: Similar structure but lacks the amino group.
Methyl 3-amino-3-phenylpropanoate: Similar structure but lacks the isopropyl substituent on the aromatic ring.
Uniqueness
Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate is unique due to the presence of both the amino group and the isopropyl-substituted aromatic ring. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
methyl (3S)-3-amino-3-(4-propan-2-ylphenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-9(2)10-4-6-11(7-5-10)12(14)8-13(15)16-3/h4-7,9,12H,8,14H2,1-3H3/t12-/m0/s1 |
InChIキー |
LMGBGJYWZRQZMX-LBPRGKRZSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)[C@H](CC(=O)OC)N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-methyl-5-(4-methylpiperazin-1-yl)phenyl]-1-phenyl-1H-1,2,4-triazol-3-amine](/img/structure/B13626937.png)
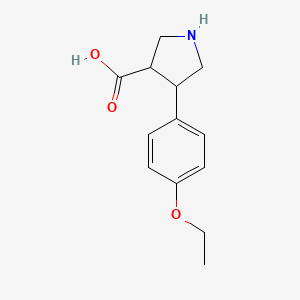


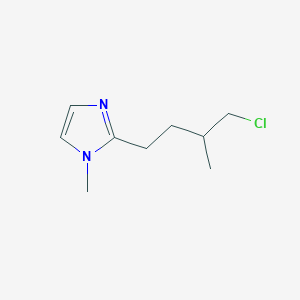
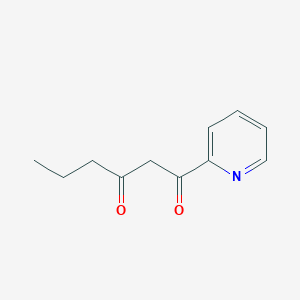
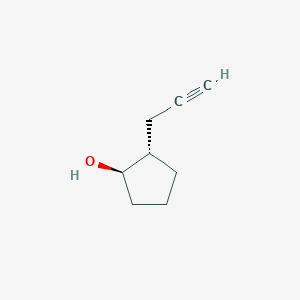
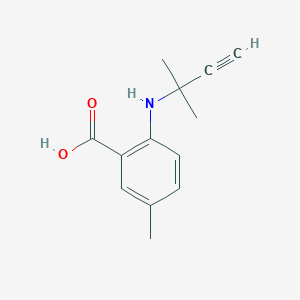
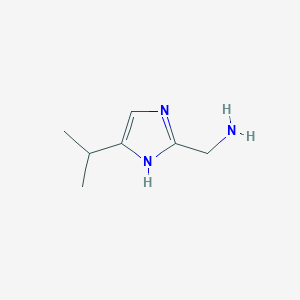
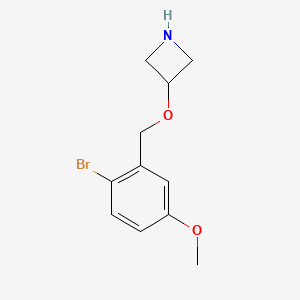
![4,4,5,5-Tetramethyl-2-[2-(2-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13626989.png)
